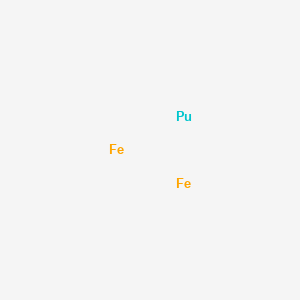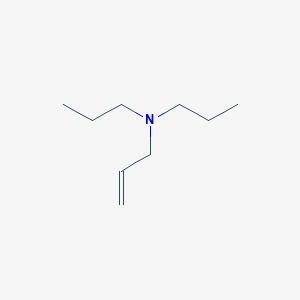
Allyldipropylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyldipropylamine, also known as 2-Propen-1-amine, N,N-dipropyl-, is an organic compound with the molecular formula C9H19N. It is a member of the allylamine family, characterized by the presence of an allyl group attached to an amine. This compound is used in various chemical reactions and has applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Allyldipropylamine can be synthesized through the reaction of allyl chloride with dipropylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature range of 50-60°C and using an inert solvent like toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Allyldipropylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: It participates in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and bases like sodium hydroxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield allyl alcohols, while substitution reactions can produce various substituted amines .
Scientific Research Applications
Allyldipropylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of allyldipropylamine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. The allyl group allows it to participate in reactions that modify the activity of these targets, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Diallylamine: Contains two allyl groups, offering different reactivity and applications in polymer synthesis.
Triallylamine: With three allyl groups, it is used in specialized chemical reactions and industrial applications.
Uniqueness
Allyldipropylamine is unique due to its specific structure, which combines the reactivity of the allyl group with the stability provided by the dipropylamine moiety. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
5666-19-3 |
|---|---|
Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
N-prop-2-enyl-N-propylpropan-1-amine |
InChI |
InChI=1S/C9H19N/c1-4-7-10(8-5-2)9-6-3/h4H,1,5-9H2,2-3H3 |
InChI Key |
URBIUAWKOUCECW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



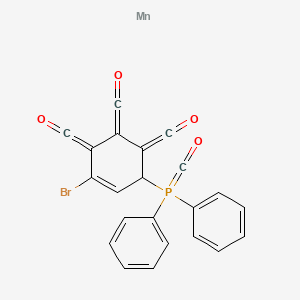
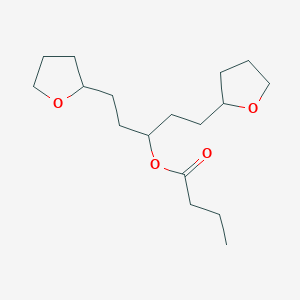
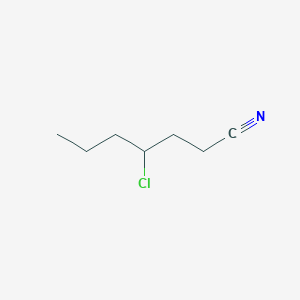

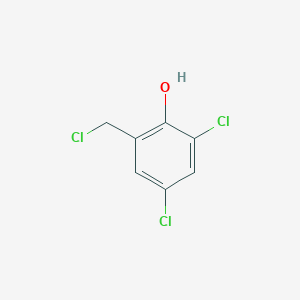

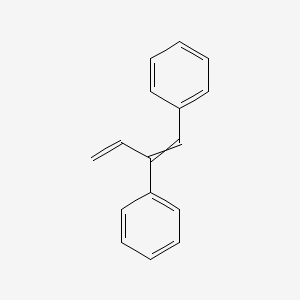

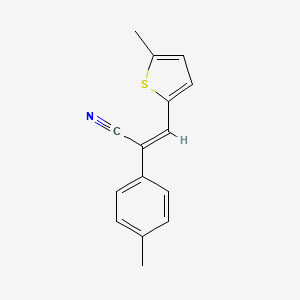
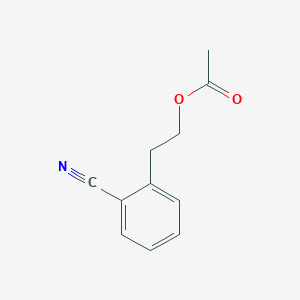
![1-butyl-3-[(4-methylphenyl)sulfonylamino]thiourea](/img/structure/B14726066.png)

